molecular formula C12H12ClN3 B12110116 4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine

4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine

Cat. No.: B12110116
M. Wt: 233.69 g/mol
InChI Key: CQKDAWIOTQFHPZ-UHFFFAOYSA-N
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Description

4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This specific compound is characterized by the presence of a chloro group at the 4th position, a methyl group at the 6th position, and an N-(4-methylphenyl) substitution at the 2nd position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of 4-chloro-6-methylpyrimidine-2-amine, which is then subjected to a nucleophilic substitution reaction with 4-methylphenylamine.

  • Step 1: Synthesis of 4-chloro-6-methylpyrimidine-2-amine

      Reagents: 4-chloro-6-methylpyrimidine, ammonia.

      Conditions: The reaction is carried out in a solvent like ethanol under reflux conditions.

  • Step 2: Nucleophilic Substitution

      Reagents: 4-chloro-6-methylpyrimidine-2-amine, 4-methylphenylamine.

      Conditions: The reaction is typically performed in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes.

    Coupling Reactions: The aromatic ring can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, elevated temperatures.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of derivatives with different nucleophiles.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of alkanes or other reduced forms.

Scientific Research Applications

4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups can influence the compound’s binding affinity and specificity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-6-methylpyrimidine-2-amine: Lacks the N-(4-methylphenyl) substitution.

    4-chloro-2-aminopyrimidine: Lacks the methyl groups.

    6-methyl-2-aminopyrimidine: Lacks the chloro group.

Uniqueness

4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine is unique due to the specific combination of substituents on the pyrimidine ring, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The presence of the N-(4-methylphenyl) group enhances its potential interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

IUPAC Name

4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine

InChI

InChI=1S/C12H12ClN3/c1-8-3-5-10(6-4-8)15-12-14-9(2)7-11(13)16-12/h3-7H,1-2H3,(H,14,15,16)

InChI Key

CQKDAWIOTQFHPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CC(=N2)Cl)C

Origin of Product

United States

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